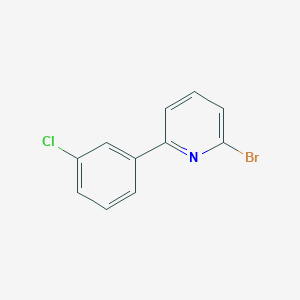

2-Bromo-6-(3-chlorophenyl)pyridine

Description

Significance of Arylpyridines in Contemporary Organic Chemistry

Arylpyridines, which feature an aromatic ring directly attached to a pyridine (B92270) ring, are a class of compounds with significant and diverse applications. youtube.com They are integral components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of the aryl group can profoundly influence the electronic properties, conformation, and biological activity of the parent pyridine molecule. This has made them a focal point in drug discovery, where they are often found in the core structures of therapeutic agents. nih.gov For instance, the 2-arylpyridine motif is a key structural element in various organometallic complexes used as photoredox catalysts and in the fabrication of organic light-emitting diodes (OLEDs). acs.org

Strategic Importance of Halogenated Pyridine Scaffolds

Halogenated pyridines are exceptionally valuable precursors in organic synthesis due to the reactivity of the carbon-halogen bond. researchgate.net Halogens, such as bromine and chlorine, serve as versatile functional handles that can be readily transformed into other functional groups through a variety of cross-coupling reactions. This strategic placement of a halogen atom on the pyridine ring allows for the regioselective introduction of diverse substituents, enabling the construction of complex molecular frameworks. nih.gov The ability to selectively functionalize the pyridine ring at specific positions is crucial for the targeted synthesis of molecules with desired properties. researchgate.net

Contextualizing 2-Bromo-6-(3-chlorophenyl)pyridine within Advanced Organic Synthesis

Chemical Properties and Synthesis of this compound

The utility of this compound in organic synthesis is underpinned by its distinct chemical properties and the methods available for its preparation.

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrClN |

|---|---|

Molecular Weight |

268.53 g/mol |

IUPAC Name |

2-bromo-6-(3-chlorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrClN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H |

InChI Key |

YTTVVZYZVVRENI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling. For 2-Bromo-6-(3-chlorophenyl)pyridine, one would expect to see distinct signals for the protons on both the pyridine (B92270) and the chlorophenyl rings. The integration of these signals would correspond to the number of protons in each unique environment. However, no experimental ¹H NMR data for this specific compound has been reported.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, bonded to a halogen). This technique is crucial for confirming the carbon skeleton of the molecule. As with ¹H NMR, no experimental ¹³C NMR data for this compound is currently available in the public domain.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would show direct correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity between the pyridine and chlorophenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

The application of these 2D NMR techniques would be instrumental in the unambiguous assignment of all proton and carbon signals for this compound. Unfortunately, no such studies have been published.

Vibrational Spectroscopy (Infrared and Raman)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, one would expect to observe characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

C-Br and C-Cl stretching vibrations.

The precise frequencies of these vibrations would be indicative of the substitution pattern on the aromatic rings. However, no experimental FTIR spectrum for this compound has been reported in the literature.

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Shifts

Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, serves as a powerful tool for probing the intra- and intermolecular interactions within a molecular system. In the case of pyridine derivatives, shifts in the vibrational frequencies of specific bonds can indicate the presence and nature of hydrogen bonding and other non-covalent interactions.

While direct studies on this compound's hydrogen bonding via vibrational shifts are not extensively detailed in the available literature, the principles can be inferred from studies on analogous compounds. For instance, in related heterocyclic compounds, the formation of hydrogen bonds, such as N—H⋯N or O—H⋯N, leads to noticeable shifts in the stretching and bending frequencies of the involved functional groups. nih.govresearchgate.netnih.gov The stretching vibration of a hydrogen bond donor group (e.g., O-H or N-H) typically shifts to a lower frequency (redshift) upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the bond. nih.gov

In the solid state, intermolecular interactions play a crucial role in the stability of the crystal lattice. For pyridine-containing structures, in addition to classical hydrogen bonds, other interactions like halogen bonds (e.g., Br⋯Br, Br⋯N) and π–π stacking interactions between aromatic rings are often observed. nih.govresearchgate.net These interactions would also manifest as subtle shifts in the vibrational spectra. For example, the out-of-plane bending modes of the pyridine ring can be sensitive to π-stacking interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous insights into molecular conformation and packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, this technique would elucidate the relative orientation of the 3-chlorophenyl ring with respect to the 2-bromopyridine (B144113) moiety. The dihedral angle between the two aromatic rings is a key conformational parameter.

Studies on similar 2,6-disubstituted pyridines have shown that the conformation can vary. For instance, in 2-bromo-6-hydrazinylpyridine, two conformationally non-equivalent molecules were found in the asymmetric unit, indicating a degree of conformational flexibility. nih.govresearchgate.net The planarity of the molecule or the degree of twist between the rings is influenced by the steric and electronic effects of the substituents.

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. In the case of this compound, a variety of non-covalent interactions would be expected to dictate the supramolecular assembly.

Based on analyses of related structures, the following interactions are likely to be significant:

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electronegative atoms like nitrogen or another halogen. For example, Br⋯Br interactions have been observed in the crystal structure of 2-bromo-6-hydrazinylpyridine. nih.govresearchgate.net

π–π Stacking: The aromatic pyridine and chlorophenyl rings can engage in π–π stacking interactions, contributing to the stability of the crystal packing. nih.govresearchgate.net

C—H⋯π Interactions: Hydrogen atoms attached to the carbon atoms of the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

The interplay of these interactions results in a specific three-dimensional architecture, which can influence the physical properties of the solid, such as melting point and solubility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₇BrClN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. docbrown.info This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule. The predicted monoisotopic mass for C₁₁H₇BrClN is a key value that would be confirmed by HRMS.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to occur at the weaker bonds and lead to the formation of stable ions.

Common fragmentation pathways for aromatic and halogenated compounds include: libretexts.org

Loss of Halogen Atoms: Cleavage of the C-Br and C-Cl bonds would result in fragments corresponding to the loss of a bromine or chlorine radical.

Cleavage of the Bond between the Rings: The bond connecting the pyridine and chlorophenyl rings could break, leading to fragments corresponding to the individual ring systems.

Ring Fragmentation: The aromatic rings themselves can fragment, although this often requires higher energy.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurements from HRMS, provides robust confirmation of the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chemical bonds and conjugated systems.

Characterization of Electronic Absorption Properties

The UV-Vis spectrum of pyridine-based compounds typically exhibits two main types of electronic transitions: π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths (lower energy).

For 2-bromopyridine, the presence of the bromine atom, a halogen substituent, can influence the position and intensity of these absorption bands through electronic effects. Similarly, the introduction of a phenyl group, as in 2-phenylpyridine, extends the conjugated π-system, which typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. The NIST Chemistry WebBook provides spectral data for 2-phenylpyridine, showing absorption maxima that can be attributed to these extended conjugation effects nist.govnist.gov.

Based on these considerations, the UV-Vis spectrum of this compound is anticipated to show complex absorption bands in the UV region, characteristic of substituted phenylpyridine systems. Detailed theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), could provide more precise predictions of the electronic absorption wavelengths and corresponding oscillator strengths for this compound researchgate.netchemrxiv.org.

The following table presents UV-Vis absorption data for the related compounds, 2-bromopyridine and 2-phenylpyridine, which serve as a basis for understanding the potential electronic transitions in the target molecule.

Interactive Data Table: UV-Vis Absorption Data for Related Compounds

| Compound Name | CAS Number | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2-Bromopyridine | 109-04-6 | Data Not Specified | Data Not Specified | Data Not Specified | nih.govsigmaaldrich.comchemicalbook.comchemicalbook.com |

| 2-Phenylpyridine | 1008-89-5 | Data Not Specified | Multiple bands reported | Not available | nist.govnist.govwikipedia.orgnih.gov |

Computational and Theoretical Investigations of 2 Bromo 6 3 Chlorophenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods have been instrumental in characterizing various substituted pyridine (B92270) derivatives.

Molecular Geometry Optimization and Conformational Analysis

The geometry of molecules, defined by bond lengths, bond angles, and dihedral angles, is fundamental to their chemical behavior. DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

For pyridine derivatives, the orientation of substituents can lead to different conformers with distinct energy levels. For instance, in 2-bromo-6-hydrazinylpyridine, two different conformations were observed within the same crystal structure, primarily differing in the torsion angle of the hydrazine (B178648) group relative to the pyridine ring. researchgate.net In one conformer, the hydrazine group is nearly in the same plane as the ring, while in the other, it is significantly twisted. researchgate.net This highlights the importance of conformational analysis in understanding the structural landscape of substituted pyridines.

The planarity of the molecular structure is another key aspect. In the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule is nearly planar, with a very small dihedral angle between the phenyl and the imidazo[1,2-a]pyridine (B132010) rings. researchgate.net Conversely, in 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the imidazopyridine moiety itself is not perfectly planar, and the dimethylaminophenyl ring is significantly inclined relative to the imidazole (B134444) ring. iucr.org These variations in planarity and conformation can influence intermolecular interactions and crystal packing.

The presence of bulky or interacting substituents can also lead to structural distortions. For example, in a nickel(II)-porphyrin complex with tetra(4-bromo-2,6-difluorophenyl) groups, two distinct polymorphic forms were identified: one planar and one nonplanar. acs.org The nonplanar form exhibits significant saddle and ruffle distortions of the porphyrin core. acs.org

Table 1: Representative Bond Lengths and Angles for Substituted Pyridine Derivatives (Illustrative)

| Parameter | 2-bromo-3-hydroxy-6-methylpyridine jocpr.com | 2,6-bis(bromomethyl)pyridine derpharmachemica.com |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.385 - 1.403 | 1.382 - 1.496 |

| C-N (ring) | 1.303 - 1.343 | 1.334 - 1.343 |

| C-Br | 1.948 | 1.950 - 1.956 |

| Bond Angles (°) | ||

| C-C-C (ring) | 112.9 - 119.9 | - |

| C-N-C (ring) | 119.3 | - |

| Br-C-N | 117.7 | - |

Note: This table provides illustrative data from related compounds to demonstrate the types of parameters obtained from DFT calculations. Specific values for 2-Bromo-6-(3-chlorophenyl)pyridine would require a dedicated computational study.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide several descriptors that help in understanding and predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.comnih.gov

The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. In many aromatic systems, these orbitals have a significant π character. researchgate.net For instance, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO is primarily located on the phenyl ring, while the LUMO is distributed over the imidazopyridine moiety. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Various Pyridine Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine iucr.org | -4.0238 | -2.3507 | 1.6731 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine researchgate.net | - | - | 4.343 |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine iucr.org | -3.1033 | -0.7442 | 2.3591 |

| 3-bromo-2-hydroxypyridine mdpi.com | -6.880 (gas) | -1.475 (gas) | 5.406 (gas) |

Note: The specific values for this compound would depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For substituted pyridines, the nitrogen atom generally represents a region of negative potential, making it a likely site for protonation and other electrophilic interactions. researchgate.net The distribution of positive and negative potential across the rest of the molecule is influenced by the nature and position of the substituents. For example, in 3-bromo-2-hydroxypyridine, the MEP map shows negative potential around the oxygen and nitrogen atoms, while the hydrogen atoms of the hydroxyl and amine groups exhibit positive potential. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted as stabilizing intramolecular charge-transfer interactions.

This analysis is particularly useful for understanding hyperconjugative interactions and the nature of chemical bonds. For instance, in a study of 3-bromo-2-hydroxypyridine, NBO analysis could be used to quantify the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring, providing insights into the electronic stabilization of the molecule. mdpi.com

Global reactivity descriptors, such as chemical hardness and softness, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. nih.gov As mentioned earlier, hardness is related to the HOMO-LUMO gap, with larger gaps corresponding to harder, less reactive molecules. nih.gov

Local reactivity descriptors, such as Fukui functions, provide more specific information about the reactivity of individual atoms or regions within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For example, in the case of 3-bromo-2-hydroxypyridine, Fukui function analysis was used to identify the reactive sites on the molecular surface. mdpi.com

Simulation and Assignment of Vibrational Spectra (FTIR, Raman)

The vibrational spectra of this compound can be meticulously investigated using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have proven to be highly effective in simulating the infrared and Raman spectra of related halopyridines, showing excellent agreement with experimental data. researchgate.net Such simulations are crucial for the precise assignment of vibrational modes.

For a molecule like this compound, the vibrational modes can be categorized into several groups:

Pyridine Ring Vibrations: These include the characteristic C-H stretching, C-C and C-N stretching, and in-plane and out-of-plane bending modes.

Phenyl Ring Vibrations: Similar to the pyridine ring, these encompass C-H stretching, C-C stretching, and various bending modes.

C-Br and C-Cl Vibrations: The stretching and bending modes associated with the carbon-halogen bonds are also identifiable.

Inter-ring Vibration: The stretching and torsional modes of the C-C bond connecting the pyridine and phenyl rings.

Theoretical calculations provide a detailed potential energy distribution (PED) for each mode, allowing for an unambiguous assignment of the observed spectral bands. chemrxiv.org Two primary approaches exist for these calculations: a static method that treats the molecule as a set of independent harmonic oscillators, and a more complex dynamic approach that samples the potential energy surface through molecular dynamics, accounting for anharmonicity and temperature effects. nih.gov

Below is a representative table of calculated vibrational frequencies for key modes in molecules structurally similar to this compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Ring of Origin |

| C-H Stretching | 3050-3150 | Pyridine/Phenyl |

| C-C Stretching (aromatic) | 1400-1600 | Pyridine/Phenyl |

| C-N Stretching | 1300-1400 | Pyridine |

| In-plane Ring Bending | 1000-1200 | Pyridine/Phenyl |

| Out-of-plane Ring Bending | 700-900 | Pyridine/Phenyl |

| C-Cl Stretching | 600-800 | Phenyl |

| C-Br Stretching | 500-650 | Pyridine |

This table presents typical data for related compounds and is for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, which is a key technique for structure elucidation. The prediction of ¹H and ¹³C NMR spectra can be approached in several ways:

Substituent Chemical Shift (SCS) Methods: This empirical approach estimates chemical shifts based on the additive effects of substituents on the pyridine ring. stenutz.eu

Density Functional Theory (DFT): The Gauge-Including Atomic Orbital (GIAO) or Gauge-Independent Atomic Orbital (GIPAW) methods, often used in conjunction with DFT, can provide reasonably accurate predictions of chemical shifts. nih.gov However, the accuracy can be influenced by the choice of functional and basis set, with hybrid functionals sometimes offering improved results for proton chemical shifts. nih.gov

Machine Learning (ML): Newer ML-based approaches, trained on large datasets of experimental spectra, can predict ¹H chemical shifts with high accuracy, often outperforming traditional methods in speed and precision. mdpi.com

The predicted chemical shifts are sensitive to the molecular geometry and the surrounding environment, including solvent effects. For instance, discrepancies between calculated and experimental shifts in pyridinium (B92312) salts have been attributed to intermolecular hydrogen bonding. nih.gov

A table of predicted ¹³C NMR chemical shifts for a molecule with a similar substitution pattern is provided below as an example.

| Carbon Atom (Position) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Pyridine, C-Br) | ~145 |

| C3 (Pyridine) | ~122 |

| C4 (Pyridine) | ~138 |

| C5 (Pyridine) | ~121 |

| C6 (Pyridine, C-Phenyl) | ~158 |

| C1' (Phenyl, C-Pyridine) | ~139 |

| C2' (Phenyl) | ~128 |

| C3' (Phenyl, C-Cl) | ~135 |

| C4' (Phenyl) | ~130 |

| C5' (Phenyl) | ~125 |

| C6' (Phenyl) | ~129 |

This table is illustrative and based on general data for substituted phenylpyridines.

Non-Linear Optical (NLO) Properties Prediction and Enhancement

The non-linear optical (NLO) properties of this compound, which describe its interaction with intense electromagnetic fields, can be investigated computationally. These properties are of interest for applications in optoelectronics and photonics. The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Enhancement of NLO properties often involves the strategic design of molecules with strong electron donor and acceptor groups connected by a π-conjugated system. While this compound itself may not be a strong NLO chromophore, it can serve as a building block for more complex NLO-active materials. polimi.it The introduction of different substituents can tune the NLO response. For instance, in related bipyridyl metal complexes, the nature of the metal center and ligands significantly impacts the NLO properties. rsc.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure and properties of this compound are dictated by the way its molecules pack in the crystal lattice. Computational tools provide a detailed understanding of these intermolecular interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region where the electron density of a molecule is greater than that of all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of several types of interactions:

H···H contacts: Typically, these are the most abundant interactions, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.goviucr.org

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are also a significant contributor to the crystal packing. nih.gov

Halogen···H/Halogen···C contacts: The bromine and chlorine atoms will participate in contacts with hydrogen and carbon atoms of neighboring molecules.

Halogen···Halogen contacts: Interactions between bromine and chlorine atoms on adjacent molecules may also be present.

π···π stacking interactions: The aromatic pyridine and phenyl rings can stack on top of each other.

The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which plots the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the intermolecular contacts. scirp.org

| Interaction Type | Typical Contribution to Hirshfeld Surface Area |

| H···H | 40-60% |

| C···H/H···C | 20-40% |

| Cl···H/H···Cl | 5-15% |

| Br···H/H···Br | 5-15% |

| Other | <5% |

This table is illustrative, based on data from similar halogenated aromatic compounds.

Analysis of π-Stacking and Halogen Bonding Interactions in Crystal Structures

In the crystal structure of this compound, π-stacking and halogen bonding are expected to be significant directional interactions that influence the molecular arrangement.

π-Stacking: The planar pyridine and phenyl rings can engage in π-π stacking interactions. These can be face-to-face or offset. The presence of electron-withdrawing halogens can influence the nature of these stacking interactions. Studies on related systems have shown that halogen substituents can even enhance π-stacking. rsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the case of this compound, the bromine and chlorine atoms could potentially form halogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule (e.g., C-Br···N or C-Cl···N). mdpi.com Halogen-π interactions, where a halogen atom interacts with the π-system of an aromatic ring, are also plausible and have been observed in other systems. nih.gov The strength and geometry of these interactions can be analyzed from crystal structure data and computational modeling.

Mechanistic Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This can include understanding its synthesis, such as in Suzuki-Miyaura cross-coupling reactions, or its subsequent functionalization.

For example, DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out.

Identify Transition States: Locating and characterizing the transition state structure is crucial for understanding the rate-determining step of a reaction.

Analyze Reaction Intermediates: The stability and electronic structure of any intermediates can be investigated.

Evaluate Catalyst Roles: In catalyzed reactions, such as palladium-catalyzed cross-couplings, computation can shed light on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Investigation of Reaction Pathways and Transition States

There is currently no published research detailing the computational investigation of reaction pathways and transition states for this compound. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This would allow for the identification of the most likely routes for chemical transformations, as well as the characterization of the high-energy transition state structures that connect reactants to products.

For a molecule like this compound, potential reactions of interest for computational study could include:

Cross-coupling reactions: The bromine atom on the pyridine ring is a prime site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Computational studies could elucidate the detailed mechanisms of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and identify the key transition states and intermediates.

Nucleophilic aromatic substitution: The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine and chlorophenyl substituents, could make it susceptible to nucleophilic attack. Computational modeling could predict the regioselectivity of such reactions and the associated energy barriers.

Energy Profiles of Chemical Transformations

Similarly, specific energy profiles for chemical transformations involving this compound have not been reported in the scientific literature. An energy profile diagram, derived from computational calculations, provides a quantitative representation of the energy changes that occur during a reaction. It plots the potential energy of the system against the reaction coordinate, highlighting the relative energies of reactants, intermediates, transition states, and products.

In the absence of direct research, it is not possible to provide data tables or detailed findings for this section. Future computational studies are needed to explore the rich chemistry of this compound and to provide the foundational data for a thorough understanding of its reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of two different halogen atoms on the pyridine (B92270) ring, which is also appended with a chlorophenyl group, makes 2-Bromo-6-(3-chlorophenyl)pyridine a prime substrate for sequential and site-selective chemical modifications. This versatility allows it to serve as a foundational scaffold in organic synthesis.

The pyridine ring is a fundamental structural motif in numerous biologically active compounds, including many pharmaceuticals and agrochemicals. beilstein-journals.org Halogenated pyridines, such as this compound, are key intermediates in the synthesis of more elaborate heterocyclic systems. The presence of the bromine atom at the 2-position is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions.

One of the most powerful methods for forming new carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this type of reaction, the bromo-substituent can be efficiently coupled with a wide range of arylboronic acids. This allows for the direct attachment of new aryl or heteroaryl groups at the 2-position of the pyridine ring, a common strategy for building complex biaryl structures. mdpi.com For instance, similar reactions on other brominated pyridines have been shown to proceed in moderate to good yields using catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄. mdpi.com

The reactivity of the C-Br bond also allows for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, being a good leaving group, can be displaced by various nucleophiles. This enables the introduction of oxygen, nitrogen, or sulfur-based functional groups, further expanding the molecular diversity that can be generated from this single precursor. The synthesis of the drug Rosiglitazone, for example, involves an SNAr reaction on 2-chloropyridine, highlighting the industrial relevance of this transformation type. beilstein-journals.org

Modern photochemical methods, such as visible-light-mediated energy transfer, can also be employed to transform heterocyclic scaffolds into complex three-dimensional architectures. The bromo and pyridine moieties are often compatible with these advanced catalytic cycles, allowing for participation in dearomative cycloadditions to produce novel, C(sp³)-rich bicyclic frameworks. acs.org

Table 1: Representative Transformations of Halogenated Pyridines

| Reaction Type | Reagents & Conditions | Resulting Structure | Citation |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°C | Aryl-substituted Pyridine | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | N-methylethanolamine | 2-(Alkylamino)pyridine derivative | beilstein-journals.org |

| Dearomative Cycloaddition | Alkene/Bicyclo[1.1.0]butane, Photocatalyst, Visible Light | Fused Bicyclic System | acs.org |

The structure of this compound serves as an excellent scaffold for designing multi-functional molecules. The term "scaffold" refers to a core molecular framework upon which various functional groups can be systematically built. By leveraging the distinct reactivity of different positions on the molecule, chemists can develop compounds with tailored properties.

The key features of this scaffold include:

The Bromine Atom: As discussed, this is the primary site for introducing new substituents via cross-coupling or nucleophilic substitution reactions. mdpi.com

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a base or, more importantly, as a coordination site for metal ions. researchgate.net This is fundamental to its use in ligand design.

The Phenyl Ring: The 3-chloro substituent on the phenyl ring offers another potential site for modification, or it can be used to fine-tune the electronic properties and steric profile of the entire molecule.

The Pyridine Ring: The aromatic pyridine core itself can undergo reactions such as C-H activation, although this often requires specific catalytic systems. nih.gov

This multi-faceted reactivity allows for a programmed, step-wise synthesis. For example, one could first perform a Suzuki coupling at the bromine position, then utilize the pyridine nitrogen to coordinate a metal, and finally, if required, modify the chlorophenyl ring. This systematic approach is crucial in fields like medicinal chemistry and materials science, where precise control over molecular structure is essential for function.

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are among the most important classes of ligands in coordination chemistry and catalysis. chim.it The nitrogen atom's lone pair is well-directed for forming a strong sigma-bond with a metal center. researchgate.net The this compound scaffold is well-suited for creating specialized ligands for various applications.

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. Pyridine-based ligands are ubiquitous in this field. researchgate.net By modifying the pyridine backbone, such as by replacing the bromine atom in this compound with other coordinating groups (e.g., phosphines, amines, or other heterocycles), bidentate or polydentate ligands can be created.

These tailored ligands are used in a wide array of catalytic processes. For example, cobalt complexes bearing pyridine-containing ligands have been investigated for catalytic proton reduction, a key reaction in hydrogen fuel generation. rsc.org In some advanced catalytic systems, the pyridine ligand does more than just bind the metal; it actively participates in the reaction. For instance, in certain iridium-catalyzed C-H activation reactions, the pyridine nitrogen can direct the metal to a specific C-H bond, leading to highly selective transformations. nih.gov The synergy between a redox-active metal and a redox-active ligand can lead to catalysts with minimized overpotential and enhanced performance. rsc.org

The design of coordination complexes with predictable structures and electronic characteristics is a major goal of inorganic chemistry. The ligand's steric and electronic properties dictate the resulting complex's geometry (e.g., tetrahedral, square planar, octahedral) and its electronic nature.

A ligand derived from a 6-bromo-pyridin-2-yl moiety has been used to synthesize a zinc(II) complex. nih.gov The resulting complex exhibited a distorted tetrahedral geometry around the zinc cation, which was bound to the bidentate imino-pyridine ligand and two chloride atoms. nih.gov This demonstrates how the pyridine-nitrogen and an adjacent imine group can form a stable chelate ring with a metal center.

Furthermore, the substituents on the ligand framework are crucial for tuning the electronic properties of the metal complex. The presence of both bromine and chlorine atoms in this compound creates an asymmetric electronic environment. Introducing electron-withdrawing groups, for instance, can alter the redox potential of the metal center and influence the catalytic activity of the complex. rsc.org Computational methods like Density Functional Theory (DFT) can be used to map the molecular electrostatic potential (MEP), which helps in predicting how these substitutions will affect the electronic properties and reactivity of the resulting coordination complex. mdpi.com

Applications in Electronic and Optical Materials

Pyridine derivatives are recognized for their potential use as components in innovative materials, particularly in the field of organic electronics. chim.it While specific applications for this compound itself are not extensively documented, its structural motifs are found in molecules designed for electronic and optical functions.

The extended π-system, encompassing both the pyridine and phenyl rings, is a prerequisite for charge transport and light-emitting properties. The properties of such materials can be finely tuned through chemical modification. For example, the photophysical characteristics of materials can be significantly impacted by their molecular conformation (e.g., planar vs. nonplanar) and the presence of heavy atoms like bromine, which can influence intersystem crossing rates (the "heavy atom effect"). acs.org

Theoretical studies on related pyridine derivatives have used DFT to analyze their frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential to identify them as potential candidates for applications like liquid crystals. mdpi.com By drawing parallels from other functional materials, it is plausible that derivatives of this compound could be investigated for roles in:

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in ligands for emissive iridium or platinum complexes used in OLEDs.

Photocatalysis: The photophysical properties of metal complexes derived from this ligand could be harnessed for visible-light-driven chemical transformations. acs.org

Sensors: The pyridine nitrogen offers a binding site that could be used to detect specific metal ions, with the interaction causing a measurable change in the molecule's optical properties (e.g., fluorescence or color).

The development of such materials relies on the principles of molecular engineering, where the synthetic versatility of scaffolds like this compound is paramount.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

Diaryl compounds are integral to the development of materials for OLEDs and liquid crystals due to their rigid structures and tunable electronic properties. nih.gov

Organic Light-Emitting Diodes (OLEDs):

In the field of OLEDs, diaryl structures are widely employed in charge-transporting layers and as host materials for phosphorescent emitters. nih.gov The carbazole (B46965) moiety, for instance, when substituted with aryl groups, gives rise to materials with high thermal stability and well-defined HOMO/LUMO energy levels, which are crucial for efficient device performance. nih.gov By analogy, diarylpyridine derivatives are explored for similar purposes. The pyridine ring, being electron-deficient, can facilitate electron transport, while the phenyl ring can be functionalized to tune the material's properties.

The compound this compound could serve as a key intermediate in the synthesis of such materials. The bromo-substituent can be replaced with various functional groups or larger aromatic systems through cross-coupling reactions to build up the complex architectures required for OLED applications. For example, coupling with carbazole or other amine-containing moieties could yield bipolar host materials or emissive molecules.

Liquid Crystals:

The rod-like shape of many diaryl compounds is a prerequisite for liquid crystalline behavior. A new series of nematic liquid crystals, 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, demonstrates the utility of the diarylpyridine core in this area. nih.gov These compounds exhibit enantiotropic nematic phases over a broad temperature range. nih.gov The pyridine unit introduces a dipole moment that can influence the dielectric anisotropy and other physical properties of the liquid crystal phase. nih.gov

This compound, with its inherent diaryl structure, represents a foundational unit for new liquid crystalline materials. The 3-chloro substituent breaks the symmetry of the molecule, which can be advantageous in preventing crystallization and promoting mesophase formation. Further elaboration of this core structure, for instance by replacing the bromine with a long alkyl or alkoxy chain via a suitable cross-coupling reaction, could lead to novel liquid crystals with specific phase behaviors and transition temperatures.

Table 1: Properties of Diaryl Compounds in OLED and Liquid Crystal Applications

| Compound Class | Example Compound | Application | Key Properties |

|---|---|---|---|

| Diaryl-substituted Carbazoles | 3,6-Diaryl-substituted carbazoles | OLED Emitters | Thermally Activated Delayed Fluorescence (TADF) |

| Diaryl(arylamino)-substituted Carbazoles | Compounds E21-E25 | OLED Fluorescent Emitters | High thermal stability (decomposition temps: 285-440 °C), Glass transition temps (Tg): 88-119 °C nih.gov |

| Teraryl Pyridines | 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines | Nematic Liquid Crystals | Enantiotropic nematic phase (162.4–234.2 °C) nih.gov |

| Polycatenar Pyridinium (B92312) Salts | N-phenylpyridinium triflimide salts | Ionic Liquid Crystals | Smectic A and columnar mesophases |

Chromophores and Fluorophores Development

The development of novel chromophores and fluorophores is crucial for applications ranging from bio-imaging to sensing and photonics. The core structure of this compound is an excellent starting point for creating such molecules.

A chromophore's properties, such as its absorption maximum (λmax) and molar absorptivity, are determined by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By chemically modifying the this compound scaffold, this energy gap can be precisely tuned.

The most straightforward approach involves utilizing the bromine atom as a point of diversification. Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at the 2-position of the pyridine ring. For instance:

Suzuki coupling with arylboronic acids can extend the π-conjugated system, typically leading to a bathochromic (red) shift in the absorption spectrum.

Sonogashira coupling with terminal alkynes introduces a linear, rigid linker, which can be used to construct larger, well-defined chromophoric systems.

Buchwald-Hartwig amination allows for the introduction of electron-donating amino groups, which can create strong intramolecular charge-transfer (ICT) character, a common feature in modern fluorophores.

Furthermore, the pyridine nitrogen atom can be protonated or coordinated to metal ions, leading to changes in the absorption and emission properties. This responsiveness to the chemical environment makes such compounds promising candidates for chemosensors.

Table 2: Synthetic Strategies for Chromophore Development from Bromopyridine Scaffolds

| Reaction Type | Reagents | Purpose | Expected Outcome |

|---|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, Base | Extend π-conjugation | Synthesis of novel diarylpyridine derivatives with altered absorption/emission spectra. mdpi.com |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Introduce alkyne linkers | Creation of rigid, linear chromophores. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Introduce donor groups | Formation of donor-acceptor systems for ICT fluorophores. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.